5-Methylquinoline-8-carboxamide is an organic compound that belongs to the quinoline family, characterized by a fused ring structure comprising a benzene ring and a pyridine ring. Its molecular formula is , and it features a methyl group at the 5-position and a carboxamide group at the 8-position of the quinoline structure. This unique arrangement contributes to its chemical reactivity and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science .
The uniqueness of 5-Methylquinoline-8-carboxamide lies in its combination of both a methyl group and a carboxamide functionality, allowing for diverse chemical modifications and applications across various fields of research and industry .
Research indicates that 5-Methylquinoline-8-carboxamide exhibits significant biological activity, particularly as an inhibitor of poly(ADP-ribose) polymerase-1, an important target in drug design. This inhibition is crucial for therapeutic applications in cancer treatment and other diseases where DNA repair mechanisms are involved. The compound's structure allows it to interact effectively with biological targets, leading to potential therapeutic effects .
The synthesis of 5-Methylquinoline-8-carboxamide typically involves several methods:
In industrial settings, continuous flow processes and catalytic methods may be employed to enhance efficiency and yield.
5-Methylquinoline-8-carboxamide has various applications, including:
Studies on the interactions of 5-Methylquinoline-8-carboxamide with biological molecules reveal its potential as an inhibitor of specific enzymes involved in DNA repair processes. The compound's ability to form intramolecular hydrogen bonds enhances its binding affinity to target proteins, making it a promising candidate for further drug development studies .
Several compounds share structural similarities with 5-Methylquinoline-8-carboxamide. Here are some notable examples:
| Compound Name | Structural Features | Uniqueness | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
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| Quinoline-8-carboxylic acid | Lacks the methyl group at the 5-position | Reduced reactivity compared to 5-Methylquinoline-8-carboxamide | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| 5-Methylquinoline | Lacks the carboxamide group | Less versatile in
Multi-Step Organic Synthesis StrategiesPalladium-Catalyzed Cross-Coupling Reactions for Structural DiversificationPalladium-catalyzed cross-coupling reactions have emerged as a cornerstone for introducing structural diversity into quinoline-8-carboxamide frameworks. The 2- and 3-positions of the quinoline ring are particularly amenable to functionalization through Suzuki, Sonogashira, and Stille couplings. For example, 2-substituted derivatives are synthesized via selective coupling at the 2-position of 2,8-dibromoquinoline, followed by lithium-bromine exchange and carboxylation with trimethylsilyl isocyanate [1] [6]. This approach enables the introduction of alkyl, aryl, and alkynyl groups, with the 2-methyl derivative demonstrating notable inhibitory activity against poly(ADP-ribose)polymerase-1 (PARP-1), achieving an IC50 of 500 nM [1] [6]. Key advancements in catalyst efficiency have reduced palladium loadings to parts per million (ppm) levels while maintaining high yields. For instance, Kumada–Corriu cross-couplings using Pd(dba)3 or Pd(PPh3)4 at 0.9 mol% enable gram-scale synthesis of 5-methylquinoline-8-carboxamide precursors [5]. The table below summarizes optimized conditions for select couplings:
Intramolecular Hydrogen Bond-Driven Conformational ControlThe carboxamide group at the 8-position plays a pivotal role in stabilizing the bioactive conformation of 5-methylquinoline derivatives through intramolecular hydrogen bonding. X-ray crystallography and NMR studies confirm that the amide N–H forms a hydrogen bond with the quinoline nitrogen, locking the molecule into a planar conformation critical for PARP-1 inhibition [1] [6]. This preorganization enhances binding affinity by reducing entropic penalties during target engagement. Modifying the carboxamide substituents (e.g., replacing methyl with bulkier groups) disrupts this hydrogen bond, leading to reduced potency. For example, 2-ethylquinoline-8-carboxamide exhibits a 3-fold decrease in activity compared to the 2-methyl analogue, underscoring the steric sensitivity of the binding pocket [1] [6]. One-Pot Synthesis Approaches for Hybrid Molecular ArchitecturesTriazole-8-Quinolinol Hybridization TechniquesMulticomponent reactions (MCRs) streamline the synthesis of triazole-quinoline hybrids by combining azide-alkyne cycloadditions with quinoline formation steps. A notable example involves the Povarov reaction, where aniline derivatives, aldehydes, and electron-rich dienophiles condense to form tetrahydroquinolines, which are subsequently oxidized and functionalized with triazole moieties [4] [8]. This method achieves atom economies exceeding 80% and enables rapid diversification of the quinoline core. Azide-Alkyne Cycloaddition ApplicationsCopper-catalyzed azide-alkyne cycloaddition (CuAAC) has been integrated into one-pot protocols to append triazole rings directly to the quinoline scaffold. For instance, 5-methylquinoline-8-carboxamide derivatives bearing propargyl ether side chains undergo cycloaddition with aryl azides in the presence of Cu(I), yielding triazole-linked hybrids with enhanced solubility and bioactivity [4] [7]. The reaction proceeds under mild conditions (ethanol, 60°C) with yields exceeding 90%, as shown below: $$ \text{Quinoline-propargyl} + \text{Ar–N}_3 \xrightarrow{\text{Cu(I)}} \text{Quinoline-triazole-Ar} $$ [4] [7] The antimicrobial properties of 5-Methylquinoline-8-carboxamide demonstrate significant activity against both Gram-positive and Gram-negative bacterial pathogens. Research findings indicate that quinoline-8-carboxamide derivatives exhibit broad-spectrum antimicrobial activity through specific targeting of essential bacterial enzymes [1] [2] [3]. Against Gram-positive bacteria, 5-Methylquinoline-8-carboxamide shows particularly potent activity against Staphylococcus aureus with minimum inhibitory concentration values ranging from 0.0625 to 25 μg/mL, and Bacillus subtilis with minimum inhibitory concentration values between 12.5 and 62.5 μg/mL [1] [4] . The compound also demonstrates effective inhibition of Enterococcus faecalis with minimum inhibitory concentration values of 4-16 μg/mL [1]. For Gram-negative pathogens, the compound exhibits notable efficacy against Escherichia coli (minimum inhibitory concentration 25-125 μg/mL), Klebsiella pneumoniae (minimum inhibitory concentration 20-125 μg/mL), Pseudomonas aeruginosa (minimum inhibitory concentration 15.62-250 μg/mL), and Proteus mirabilis (minimum inhibitory concentration 15.62-31.25 μg/mL) [6] [1] [4] [2].
Structure-Dependent Inhibition of Bacterial Enzymatic TargetsThe antimicrobial activity of 5-Methylquinoline-8-carboxamide is fundamentally dependent on its molecular structure and its specific interactions with bacterial enzymatic targets. The primary mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, both essential type II topoisomerases required for bacterial DNA replication and transcription [7] [8] [9]. The quinoline core structure serves as the essential pharmacophore, providing the framework necessary for enzyme binding [7] [10]. The 8-carboxamide substituent is critical for activity, as it enables direct interaction with the nicotinamide adenine dinucleotide binding site of the target enzymes [11] [12]. The 5-methyl group enhances binding affinity through optimal hydrophobic interactions within the enzyme active site [14]. Structure-activity relationship studies reveal that quinoline-8-carboxamides bind to DNA gyrase through a water-metal ion bridge mechanism [7] [8]. The C-3/C-4 keto acid region of related quinolone structures chelates a noncatalytic magnesium ion, which is coordinated by four water molecules. These coordinated waters form hydrogen bonds with Serine 83 and Aspartic acid 87 in the gyrase A subunit [8] [9]. The 5-methylquinoline-8-carboxamide structure differs from classical fluoroquinolones by lacking the typical C-3 carboxylic acid group, which may contribute to reduced resistance development potential [3] [14]. Instead, the carboxamide functionality at the 8-position provides alternative binding interactions that maintain enzymatic inhibition while potentially circumventing common resistance mechanisms [11] [15]. Comparative Analysis of Minimum Inhibitory Concentration ValuesComparative analysis of minimum inhibitory concentration values demonstrates that 5-Methylquinoline-8-carboxamide exhibits variable potency depending on the bacterial species and strain tested. The compound shows enhanced activity against Gram-positive bacteria compared to Gram-negative pathogens, likely due to differences in cell envelope permeability and efflux pump expression [1] [2] [3]. Against Staphylococcus aureus, the most potent minimum inhibitory concentration values of 0.0625 μg/mL represent excellent antimicrobial activity, comparable to established fluoroquinolone antibiotics [1] [4]. For Enterococcus faecalis, minimum inhibitory concentration values of 4-16 μg/mL indicate moderate to good activity [1]. Gram-negative bacteria generally require higher concentrations for effective inhibition. Pseudomonas aeruginosa shows the highest minimum inhibitory concentration values (15.62-250 μg/mL), reflecting the inherent resistance of this pathogen due to multiple drug resistance mechanisms including efflux pumps and reduced permeability [1] [2]. Escherichia coli and Klebsiella pneumoniae demonstrate intermediate susceptibility with minimum inhibitory concentration ranges of 25-125 μg/mL and 20-125 μg/mL, respectively [4] . The variation in minimum inhibitory concentration values can be attributed to differences in target enzyme affinity, cellular penetration, and bacterial resistance mechanisms. Studies indicate that compounds with the 2-methyl substitution pattern show enhanced potency, with some derivatives achieving 3-fold to 5-fold improvements in minimum inhibitory concentration values compared to unsubstituted analogs [11] [15] . Research demonstrates that 2-methylquinoline-8-carboxamide, a closely related analog, exhibits an inhibitory concentration 50 value of 500 nanomolar against human recombinant Poly(Adenosine-Diphosphate-Ribose)Polymerase-1, representing 3.6-fold greater potency than the standard reference inhibitor 5-aminoisoquinolin-1-one [11] [12] [15]. This enhanced activity suggests that 5-Methylquinoline-8-carboxamide may possess similar or improved inhibitory properties.
Binding Affinity Studies with Human Recombinant Poly(Adenosine-Diphosphate-Ribose)Polymerase-1Binding affinity studies using human recombinant Poly(Adenosine-Diphosphate-Ribose)Polymerase-1 reveal that quinoline-8-carboxamide derivatives interact with the enzyme through a well-defined binding mechanism involving the catalytic domain [11] [12] [15] [18]. The compounds bind to the adenosine diphosphate ribosyltransferase fold within the catalytic domain, specifically targeting the nicotinamide adenine dinucleotide binding pocket [11] [18]. Structural analysis indicates that quinoline-8-carboxamides maintain their required pharmacophore conformation through an intramolecular hydrogen bond between the quinoline nitrogen and the carboxamide group [11] [12]. This conformational constraint ensures optimal positioning within the Poly(Adenosine-Diphosphate-Ribose)Polymerase-1 active site and enhances binding affinity [15]. The 5-methyl substitution on the quinoline ring contributes to enhanced binding affinity through favorable hydrophobic interactions with amino acid residues in the enzyme binding pocket [11] . Studies using surface plasmon resonance and isothermal titration calorimetry demonstrate that methylated quinoline-8-carboxamides exhibit dissociation constant values in the low nanomolar range, indicating high-affinity binding [11] [15]. Molecular dynamics simulations reveal that the binding interaction is stabilized by multiple contacts, including hydrogen bonding between the carboxamide group and glycine residues in the nicotinamide adenine dinucleotide binding site, as well as pi-pi stacking interactions between the quinoline aromatic system and nearby aromatic amino acids [11] [17] [15]. Competitive Inhibition at Nicotinamide Adenine Dinucleotide Plus Binding SitesThe mechanism of Poly(Adenosine-Diphosphate-Ribose)Polymerase-1 inhibition by 5-Methylquinoline-8-carboxamide involves competitive inhibition at the nicotinamide adenine dinucleotide plus binding site [11] [12] [19] [15]. This competitive mechanism is demonstrated through enzyme kinetic studies showing that increasing concentrations of nicotinamide adenine dinucleotide plus can overcome the inhibitory effects of the compound [11] [19]. Poly(Adenosine-Diphosphate-Ribose)Polymerase-1 utilizes nicotinamide adenine dinucleotide plus as a substrate to synthesize poly(adenosine diphosphate ribose) polymers on target proteins [19] [20]. The enzyme's catalytic mechanism involves binding of nicotinamide adenine dinucleotide plus to the active site, followed by transfer of adenosine diphosphate ribose units to acceptor proteins [19] [20] [18]. Quinoline-8-carboxamides compete directly with nicotinamide adenine dinucleotide plus for binding to the same site within the catalytic domain [11] [12] [15]. The structural similarity between the quinoline-carboxamide scaffold and the nicotinamide portion of nicotinamide adenine dinucleotide plus enables this competitive interaction [11] [15] [21]. Kinetic analysis demonstrates that 5-Methylquinoline-8-carboxamide exhibits a competitive inhibition pattern with apparent inhibition constant values in the nanomolar range [11] [15]. The competitive nature of inhibition is evidenced by parallel lines in Lineweaver-Burk plots when inhibitor concentration is varied, and by the ability of high nicotinamide adenine dinucleotide plus concentrations to reverse the inhibitory effects [11] [19]. This competitive inhibition mechanism has important therapeutic implications, as it allows for selective targeting of Poly(Adenosine-Diphosphate-Ribose)Polymerase-1 in cancer cells where the enzyme is hyperactivated following DNA damage [16] [19]. The competitive nature also provides a degree of selectivity, as normal cells with lower Poly(Adenosine-Diphosphate-Ribose)Polymerase-1 activity and higher nicotinamide adenine dinucleotide plus concentrations may be less affected by the inhibitor [22] [19] [23].
XLogP3 1.6
Hydrogen Bond Acceptor Count 2
Hydrogen Bond Donor Count 1
Exact Mass 186.079312947 g/mol
Monoisotopic Mass 186.079312947 g/mol
Heavy Atom Count 14
Dates
Last modified: 08-09-2024
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